molecular formula C6H5N3OS B1528969 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one CAS No. 31784-73-3

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Cat. No. B1528969
CAS RN: 31784-73-3
M. Wt: 167.19 g/mol
InChI Key: PZEMHMGGMKMETA-UHFFFAOYSA-N
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Description

“2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is a chemical compound. Its Inchi Code is 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3,10H, (H2,7,8,9) .


Synthesis Analysis

The synthesis of this compound involves a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

The molecular structure of “2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is represented by the Inchi Code 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-2H, (H2,7,8) (H,9,10) .


Chemical Reactions Analysis

The compound undergoes cyclization with bis-(3,4-dimethoxybenzylidene)acetone to give 7-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-vinyl]-3H-thiazolo[4,5-b]pyridin-2-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.19 . It is an off-white solid . The storage temperature is 0-5°C .

Scientific Research Applications

1. Cytotoxicity Agents for Human Cancer Cell Lines

  • Application Summary: A new series of amide derivatives of thiazolo[5,4-d]pyrimidines were designed and synthesized. These compounds were evaluated for in vitro cytotoxicity effects against four human cancer cell lines such as PC3 (prostate cancer), A549 (lung cancer), MCF-7 (breast cancer) and DU-145 (prostate cancer) by employing MTT assay .
  • Methods of Application: The structures of these compounds were characterized by 1H NMR, 13C NMR and mass spectral data .
  • Results: Among the compounds, five (10a, 10b, 10c, 10h and 10j) possessed significant cytotoxicity properties as compared with etoposide, a commonly used positive control .

2. Phosphoinositide 3-Kinase Inhibitors

  • Application Summary: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized .
  • Methods of Application: These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields. All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
  • Results: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm .

3. Topoisomerase I Inhibitors

  • Application Summary: A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents. These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
  • Methods of Application: The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
  • Results: Two compounds showed potent cytotoxicity and topoisomerase I inhibitory activity. Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .

4. Corrosion Inhibitors for Mild Steel

  • Application Summary: Imidazole-thiazolo[5,4-d]thiazoles, which may include 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, have been studied as corrosion inhibitors for mild steel .
  • Methods of Application: The steel sample was immersed in 1 M HCl in the absence and presence of optimum concentration (1.0 mM) of the inhibitor at 298 K for 36 h, then removed from the corrosion solution, washed with distilled water and ethanol, dried with nitrogen, and immediately submitted for SEM surface inspection .
  • Results: The results of this study are not specified in the source .

5. Topoisomerase I Inhibitors

  • Application Summary: A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents. These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
  • Methods of Application: The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
  • Results: Two compounds showed potent cytotoxicity and topoisomerase I inhibitory activity. Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .

6. Corrosion Inhibitors for Mild Steel

  • Application Summary: Imidazole-thiazolo[5,4-d]thiazoles, which may include 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, have been studied as corrosion inhibitors for mild steel .
  • Methods of Application: The steel sample was immersed in 1 M HCl in the absence and presence of optimum concentration (1.0 mM) of the inhibitor at 298 K for 36 h, then removed from the corrosion solution, washed with distilled water and ethanol, dried with nitrogen, and immediately submitted for SEM surface inspection .
  • Results: The results of this study are not specified in the source .

Future Directions

Future directions for this compound could include further structural optimization and pharmaceutical investigation .

properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMHMGGMKMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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